Tetrahydrothiopyran-3-ol
Description
Overview of Six-Membered Saturated Sulfur Heterocycles and their Significance
Six-membered saturated sulfur heterocycles, such as thiane (B73995) (tetrahydrothiopyran), represent a significant class of compounds in organic chemistry. msu.edu These structures are sulfur-containing analogues of cyclohexanes and their oxygen-containing counterparts, tetrahydropyrans. msu.edu The presence of the sulfur atom imparts unique physicochemical properties compared to their carbocyclic or oxygenated relatives, influencing ring conformation, reactivity, and potential for intermolecular interactions. The chemical reactivity of saturated members like thiane often resembles that of acyclic sulfides. msu.edu
The broader family of thiopyrans and their derivatives are recognized as crucial building blocks in the synthesis of a wide array of compounds, particularly in medicinal chemistry. tandfonline.comrsc.orgtandfonline.com These sulfur-containing heterocycles are integral to the structure of many synthetic compounds that exhibit a broad spectrum of biological and pharmaceutical activities. tandfonline.comtandfonline.com The significance of sulfur heterocycles is also noted in nature, where they are found in important molecules like biotin (B1667282) and thiamine. msu.edu
Historical Context and Evolution of Research on Thiopyran Derivatives
Research into thiopyran derivatives has a rich history, recognizing the thiopyran skeleton as a remarkable and versatile structural system. tandfonline.comtandfonline.com Early research focused on the fundamental synthesis and characterization of these heterocycles. Over time, the focus has evolved significantly, driven by the discovery of potent biological activities associated with thiopyran-containing molecules. tandfonline.comtandfonline.com This has prompted extensive research into developing novel and efficient synthetic routes to access diverse thiopyran analogues. tandfonline.com Reviews of the field highlight a continuous progression from basic chemical explorations to sophisticated applications in drug discovery and materials science. rsc.orgtandfonline.com For instance, Woodward's work in 1982 demonstrated the utility of thiopyrans in simplifying the synthesis of complex natural products. rsc.org
Current Research Landscape and Motivations for Studying Tetrahydrothiopyran-3-ol
The current research landscape for thiopyran derivatives is vibrant, with a strong emphasis on their application in medicinal chemistry. rsc.orgresearchgate.net Scientists are actively exploring thiopyran-based scaffolds for developing agents with antimicrobial, anti-inflammatory, and anticancer properties. tandfonline.comontosight.ai The fusion of thiopyran rings with other heterocyclic systems is a particularly active area, aiming to create novel molecular architectures with enhanced biological activity. researchgate.netnih.gov
Within this context, this compound (also known as thian-3-ol) emerges as a molecule of interest. As a functionalized saturated sulfur heterocycle, it serves as a valuable synthetic intermediate. ontosight.ai Its structure, featuring both a hydroxyl group and a sulfur heteroatom, allows for a range of chemical modifications. The hydroxyl group can be oxidized or used as a handle for further functionalization, while the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone (1,1-dioxide), altering the molecule's polarity and geometry. ontosight.ai These characteristics make this compound a useful starting material for the synthesis of more complex, and potentially pharmacologically active, molecules.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These data are crucial for its identification, purification, and use in synthetic procedures.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 22072-19-1 | cas.org |
| Molecular Formula | C₅H₁₀OS | cas.orguni.lu |
| Molecular Mass | 118.20 g/mol | cas.org |
| Monoisotopic Mass | 118.045235 Da | uni.lu |
| Melting Point | 13-15 °C | cas.org |
| Boiling Point | 76-78 °C @ 2 Torr | cas.org |
| XlogP (predicted) | 0.7 | uni.lu |
Spectroscopic Data Summary
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While raw spectra are found in specialized databases, the key techniques used for its characterization are listed here.
| Spectroscopic Technique | Information Provided |
| ¹H NMR Spectroscopy | Determines the number and type of hydrogen atoms, their connectivity, and stereochemical relationships. |
| ¹³C NMR Spectroscopy | Identifies the number and electronic environment of carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Detects the presence of functional groups, notably the broad O-H stretch of the alcohol and C-S bond vibrations. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the molecular formula. uni.lu |
| Collision Cross Section (CCS) | Predicted CCS values are available for different adducts, aiding in identification in ion mobility-mass spectrometry. uni.lu |
Synthesis and Chemical Behavior
Synthetic Methodologies
The synthesis of this compound can be approached through several routes, typically involving the formation or modification of the thiopyran ring. A common strategy involves the cyclization of appropriate acyclic precursors. Another key method is the modification of pre-existing thiopyran structures. For instance, this compound can be prepared via the reduction of the corresponding ketone, Tetrahydrothiopyran-3-one. Furthermore, its oxidized form, Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide, can be synthesized through the oxidation of thiopyran derivatives or by treating this compound itself with a suitable oxidizing agent. ontosight.ai
Chemical Reactivity and Transformations
The reactivity of this compound is dictated by its two primary functional groups: the secondary alcohol and the thioether.
Reactions of the Hydroxyl Group: The -OH group undergoes typical reactions of secondary alcohols. It can be oxidized to the corresponding ketone, Tetrahydrothiopyran-3-one, using standard oxidizing agents. Esterification and etherification reactions are also readily achievable, allowing for the introduction of various functionalities.
Reactions at the Sulfur Atom: The sulfur atom is nucleophilic and susceptible to oxidation. Treatment with one equivalent of an oxidizing agent like hydrogen peroxide can yield the corresponding sulfoxide. The use of stronger oxidizing conditions or excess oxidant leads to the formation of the sulfone, this compound 1,1-dioxide. ontosight.ai This transformation from thioether to sulfone significantly alters the molecule's electronic properties, polarity, and steric profile.
Conformational Analysis
Similar to its oxygen analogue, tetrahydropyran (B127337), the this compound ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, the hydroxyl group at the C-3 position can exist in either an axial or an equatorial orientation.
The equilibrium between these two conformers is influenced by steric and electronic factors. Generally, the equatorial conformer is favored to minimize 1,3-diaxial interactions. However, intramolecular hydrogen bonding between an axial hydroxyl group and the ring heteroatom can, in some cases, stabilize the axial conformation, a phenomenon well-studied in tetrahydropyran-3-ol systems. nist.gov The specific conformational preference of this compound influences its reactivity and how it interacts with other molecules.
Applications in Organic Synthesis
The primary application of this compound in research is its role as a versatile building block for the synthesis of more complex molecules. ontosight.ai Its bifunctional nature allows it to be incorporated into larger structures or to serve as a scaffold for the creation of libraries of new compounds for screening purposes.
The ability to selectively modify either the hydroxyl group or the sulfur atom provides synthetic chemists with strategic flexibility. For example, the sulfur can be oxidized to a sulfone, which can then act as a Michael acceptor or participate in other transformations unique to sulfones. The hydroxyl group can be used as a nucleophile or converted into a leaving group for substitution reactions. These features make this compound a valuable intermediate in the synthesis of novel sulfur-containing heterocycles, which are a class of compounds with recognized potential in pharmaceutical and materials science. tandfonline.comontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
thian-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-5-2-1-3-7-4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHOMIAGFRSWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313069 | |
| Record name | Tetrahydrothiopyran-3-ol | |
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Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22072-19-1 | |
| Record name | Tetrahydrothiopyran-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22072-19-1 | |
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| Record name | Tetrahydrothiopyran-3-ol | |
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| Record name | NSC140822 | |
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| Record name | Tetrahydrothiopyran-3-ol | |
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| Record name | Tetrahydrothiopyran-3-ol | |
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Synthetic Methodologies for Tetrahydrothiopyran 3 Ol and Its Derivatives
Direct Synthetic Routes to the Tetrahydrothiopyran-3-ol Scaffold
Direct approaches to the this compound core and its substituted analogues often involve the formation of the six-membered ring as the key step. These methods provide a powerful means to control the stereochemistry of the resulting molecule.
Cyclization reactions represent a cornerstone in the synthesis of heterocyclic compounds. For tetrahydrothiopyrans, these reactions typically involve the formation of one or more carbon-sulfur or carbon-carbon bonds to close the ring.
The thia-Prins cyclization is an analogue of the well-known Prins reaction and serves as a powerful tool for the synthesis of sulfur-containing heterocycles. researchgate.net This reaction involves the condensation of a sulfur-containing nucleophile with a carbonyl compound, typically an aldehyde, to generate a thionium (B1214772) ion intermediate, which then undergoes intramolecular cyclization with a tethered alkene or alkyne. researchgate.netresearchgate.net The choice of catalyst, whether a Lewis or Brønsted acid, can be crucial and can influence the selectivity of the reaction. nih.govthieme-connect.com For instance, the acidity of the catalyst can determine whether an oxa- or thia-Prins pathway is favored when both hydroxyl and thiol groups are present in the starting material. nih.govthieme-connect.com
In a typical thia-Prins cyclization, a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) activates an ester group of a thioacrylate, forming a thiocarbenium ion. researchgate.net This electrophilic intermediate is then attacked by a tethered alkyne group in a 6-endo-trig cyclization to form a six-membered ring. researchgate.net The resulting carbocation is stabilized by an enolate, which, upon aqueous workup, tautomerizes to the final ketone product. researchgate.net This method has been shown to be highly diastereoselective. researchgate.net The stereochemistry of the products, such as 2,3,6-trisubstituted tetrahydrothiopyrans, can be confirmed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy. researchgate.net
The reaction conditions can be optimized to achieve high yields. For example, using TMSOTf in dichloromethane (B109758) (CH2Cl2) has been found to be effective, whereas other Lewis acids like In(OTf)3 or BF3·OEt2 may give lower yields. researchgate.net
Table 1: Thia-Prins Cyclization of Thioacrylates to Tetrahydrothiopyrans Data derived from studies on thia-Prins cyclization reactions. researchgate.net
| Starting Thioacrylate | Aldehyde/Ketone | Lewis Acid | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| (E)-Ethyl 3-((4-phenylbut-3-yn-1-yl)thio)acrylate | - | TMSOTf | CH2Cl2 | 2,3-Disubstituted Tetrahydrothiopyran (B43164) | 77 |
| (E)-Ethyl 3-((4-(4-chlorophenyl)but-3-yn-1-yl)thio)acrylate | - | TMSOTf | CH2Cl2 | 2,3-Disubstituted Tetrahydrothiopyran | 82 |
| (E)-Ethyl 3-((5-phenylpent-4-yn-1-yl)thio)acrylate | - | TMSOTf | CH2Cl2 | 2,3,6-Trisubstituted Tetrahydrothiopyran | 75 |
A highly efficient and diastereoselective method for synthesizing substituted tetrahydrothiopyrans is the (3,5)-thionium-ene cyclization. acs.orgacs.orgnih.govorganic-chemistry.org This reaction typically involves the condensation of an aldehyde with a homoallylic thiol, such as substituted 5-methylhex-4-ene-1-thiol, mediated by a Lewis acid like boron trifluoride etherate (BF3·OEt2). acs.orgnih.govorganic-chemistry.org The reaction proceeds rapidly, often within 30 minutes, and produces tetrahydrothiopyran derivatives in good yields with excellent diastereoselectivity. organic-chemistry.org
The mechanism is proposed to proceed via a stepwise pathway involving carbocation intermediates. organic-chemistry.org The reaction generates products with a trans configuration between substituents at the C-2 and C-3 positions, and a cis configuration between those at the C-2 and C-6 positions. organic-chemistry.org This stereochemical outcome has been confirmed by NMR spectroscopy and X-ray crystallographic analysis. organic-chemistry.org The methodology is versatile, accommodating a range of both alkyl and aryl aldehydes. organic-chemistry.org Notably, aldehydes with electron-withdrawing groups tend to give higher yields, which is attributed to an increase in the electrophilicity of the intermediate thiocarbenium ion. organic-chemistry.org Other catalysts, such as molecular iodine, have also been successfully employed for this type of cyclization, offering a cost-effective and convenient alternative under mild and neutral conditions. i-scholar.in
Table 2: Diastereoselective Synthesis of Tetrahydrothiopyrans via (3,5)-Thionium-Ene Cyclization Data derived from research on BF3·OEt2-mediated thionium-ene cyclizations. organic-chemistry.org
| Aldehyde | Thiol | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|---|
| Benzaldehyde | 5-methylhex-4-ene-1-thiol | BF3·OEt2 | Toluene | 85 | >99:1 |
| 4-Chlorobenzaldehyde | 5-methylhex-4-ene-1-thiol | BF3·OEt2 | Toluene | 92 | >99:1 |
| 4-Nitrobenzaldehyde | 5-methylhex-4-ene-1-thiol | BF3·OEt2 | Toluene | 95 | >99:1 |
| Butyraldehyde | 5-methylhex-4-ene-1-thiol | BF3·OEt2 | Toluene | 82 | >99:1 |
Tetrahydrothiopyranol derivatives can be synthesized through a catalytic [3+3] annulation strategy involving a ring-opening/aldol (B89426) cascade reaction. researchgate.netresearchgate.net A notable example is the scandium(III) triflate (Sc(OTf)3)-catalyzed reaction between cyclopropane (B1198618) 1,1-diesters and in-situ-generated mercaptoacetaldehyde (B1617137). researchgate.netresearchgate.net Mercaptoacetaldehyde is often sourced from the stable dimer, 1,4-dithiane-2,5-diol. unife.it
This cascade process is initiated by the Lewis acid-catalyzed ring-opening of the donor-acceptor cyclopropane. unife.it The resulting intermediate then participates in an aldol reaction with mercaptoacetaldehyde to construct the polyfunctionalized tetrahydrothiopyran ring system. researchgate.netunife.it This method efficiently yields a series of tetrahydrothiopyranols in good yields under mild conditions. researchgate.net The reaction creates two new bonds in a single operation, providing rapid access to complex tetrahydrothiopyran structures. researchgate.net
Table 3: Synthesis of Tetrahydrothiopyranols via Sc(OTf)3-Catalyzed [3+3] Annulation Data derived from studies on the cascade reaction of cyclopropane 1,1-diesters. researchgate.netunife.it
| Cyclopropane 1,1-diester Substituent | Mercaptoacetaldehyde Source | Catalyst (mol%) | Product | Yield (%) |
|---|---|---|---|---|
| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 1,4-Dithiane-2,5-diol | Sc(OTf)3 (10) | Polyfunctionalized Tetrahydrothiopyranol | 85 |
| Dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | 1,4-Dithiane-2,5-diol | Sc(OTf)3 (10) | Polyfunctionalized Tetrahydrothiopyranol | 88 |
| Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate | 1,4-Dithiane-2,5-diol | Sc(OTf)3 (10) | Polyfunctionalized Tetrahydrothiopyranol | 82 |
Samarium(II) iodide (SmI2) is a powerful single-electron transfer reagent widely used in organic synthesis for promoting reductive C-C bond formations. researchgate.netresearchgate.net While direct synthesis of this compound using SmI2 is not prominently detailed, its application in the synthesis of related oxygen heterocycles (tetrahydropyrans) provides a strong basis for its potential in sulfur-based systems. nih.govnih.gov SmI2-mediated reactions are known for their high chemoselectivity and ability to create complex cyclic structures with excellent stereocontrol. nih.govresearchgate.net
In related systems, SmI2 promotes the reductive cyclization of aldehydes with substrates containing a tethered alkene, such as β-alkoxyacrylates or (E)-vinylsulfoxides and sulfones, to form tetrahydropyran (B127337) rings. nih.govacs.org The reaction is initiated by the reduction of a carbonyl group to a ketyl radical, which then adds to the intramolecular double bond in a 6-exo-trig cyclization. nih.govacs.org The stereochemical outcome of these cyclizations can be highly controlled. For instance, the reaction of (E)-β-alkoxyvinyl sulfone with an aldehyde affords 2,6-syn-2,3-trans-tetrahydropyrans, while the (Z)-isomer yields the 2,6-syn-2,3-cis product. nih.gov The reactivity of SmI2 can be fine-tuned by using additives like HMPA or proton sources such as methanol, which are often critical for the success of the transformation. nih.govgu.se These principles are applicable to the design of reductive cyclizations for sulfur-containing analogues. nih.gov
Table 4: SmI2-Induced Reductive Cyclization for Tetrahydropyran (THP) Synthesis Data derived from research on the synthesis of oxygen heterocycles analogous to tetrahydrothiopyrans. nih.gov
| Substrate | Carbonyl Partner | Reagent | Product Stereochemistry | Application |
|---|---|---|---|---|
| β-alkoxyacrylate | Aldehyde | SmI2 | 2,6-syn-2,3-trans-THP | Total synthesis of mucocin |
| (E)-β-alkoxyvinyl sulfone | Aldehyde | SmI2 | 2,6-syn-2,3-trans-THP | Polycyclic ether synthesis |
| (Z)-β-alkoxyvinyl sulfone | Aldehyde | SmI2 | 2,6-syn-2,3-cis-THP | Polycyclic ether synthesis |
| (E)-β-alkoxyvinyl (R)-sulfoxide | Aldehyde | SmI2 | 2,6-anti-2,3-cis-THP | Polycyclic ether synthesis |
The intramolecular hydrothioalkoxylation of thioalkenols provides a direct and atom-economical route to sulfur heterocycles. acs.orgorganic-chemistry.org This reaction, often mediated by a Lewis acid such as boron trifluoride etherate (BF3·OEt2), involves the cyclization of a molecule containing both a thiol and an alkene functionality. organic-chemistry.orgnih.gov The method is effective for constructing five-, six-, and seven-membered rings, including tetrahydro-2H-1,4-thiazines (thiomorpholines), which are structurally related to tetrahydrothiopyrans. nih.govacs.org
The proposed mechanism involves the activation of the alkene by the Lewis acid or an associated proton, leading to the formation of a stable carbocation. acs.org This carbocation is then trapped intramolecularly by the nucleophilic thiol group to form the heterocyclic ring. acs.org The reaction demonstrates high diastereoselectivity and is compatible with a variety of functional groups. organic-chemistry.org For example, the synthesis of substituted thiazolidines via this method results in products with a cis stereochemistry, as confirmed by NOE experiments. organic-chemistry.orgacs.org Optimization studies have shown that BF3·OEt2 in a solvent like dichloromethane is highly effective, outperforming other Lewis and Brønsted acids. organic-chemistry.org
Table 5: Intramolecular Hydrothioalkoxylation for Sulfur Heterocycle Synthesis Data derived from studies on BF3·OEt2-mediated cyclization of N-tethered thioalkenols. organic-chemistry.orgacs.org
| Starting Thioalkenol | Catalyst | Solvent | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-((1-phenylallyl)amino)ethane-1-thiol | BF3·OEt2 | CH2Cl2 | 12 | 2-methyl-4-phenylthiazolidine | 82 |
| 2-((1-(4-chlorophenyl)allyl)amino)ethane-1-thiol | BF3·OEt2 | CH2Cl2 | 12 | 4-(4-chlorophenyl)-2-methylthiazolidine | 85 |
| 2-((1-(4-methoxyphenyl)allyl)amino)ethane-1-thiol | BF3·OEt2 | CH2Cl2 | 12 | 4-(4-methoxyphenyl)-2-methylthiazolidine | 75 |
| 2-((1-(thiophen-2-yl)allyl)amino)ethane-1-thiol | BF3·OEt2 | CH2Cl2 | 12 | 2-methyl-4-(thiophen-2-yl)thiazolidine | 80 |
Functional Group Interconversions on Pre-formed Tetrahydrothiopyran Rings
The modification of an already-formed tetrahydrothiopyran ring is a direct and common strategy for synthesizing this compound and its oxidized derivatives. These methods rely on standard and well-established organic transformations.
The sulfur atom in the tetrahydrothiopyran ring is susceptible to oxidation, allowing for the controlled formation of the corresponding sulfoxides and sulfones. The stepwise oxidation of the sulfide (B99878) first yields the sulfoxide (B87167), and further oxidation produces the sulfone. rsc.org This transformation is valuable as it can modulate the biological properties of the molecule. nih.gov
A variety of oxidizing agents have been employed for this purpose. For instance, the treatment of a thiopyran derivative with reagents like hydrogen peroxide in combination with selenium dioxide can yield the sulfoxide. rsc.org Further oxidation to the sulfone can be achieved using stronger oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org Other reported methods utilize periodate (B1199274) or potassium permanganate (B83412) for the conversion of sulfides to sulfones. acs.orgjchemrev.com The resulting compound, Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide, is a stable, white crystalline solid. ontosight.aiguidechem.com Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is also a known versatile building block for creating more complex heterocyclic systems. researchgate.net
Table 1: Oxidation Conditions for Thiopyran Derivatives
| Starting Material | Oxidizing Agent(s) | Product | Reference |
| 2,2-Diferrocenyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran | H₂O₂ / SeO₂ | Sulfoxide derivative | rsc.org |
| Sulfoxide derivative | m-CPBA | Sulfone derivative | rsc.org |
| General Sulfides | Sodium meta-periodate | Sulfoxides/Sulfones | acs.orgjchemrev.com |
| General Sulfides | Potassium permanganate | Sulfones | jchemrev.com |
The reduction of a carbonyl group at the C-3 position of the tetrahydrothiopyran ring is a primary method for synthesizing this compound. This reaction involves the conversion of the ketone, tetrahydrothiopyran-3-one, to the corresponding secondary alcohol.
This transformation is typically accomplished using standard reducing agents. For example, in a synthesis of a 2-methylenetetrahydropyran-3-ol derivative, a ketone precursor was reduced using sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride heptahydrate (CeCl₃·7H₂O), a combination known as the Luche reduction, to afford the desired alcohol. clockss.org This method is effective for reducing ketones without affecting other potentially reactive functional groups like enones. clockss.org The reduction of similar heterocyclic ketones, such as tetrahydropyran-3-one, is also well-documented, employing reagents like pyridinium (B92312) chlorochromate (PCC) for the initial oxidation to the ketone, followed by reduction. uzh.ch
Asymmetric Synthesis of Chiral this compound and Analogues
Creating enantiomerically pure forms of this compound is crucial for pharmaceutical applications. Asymmetric synthesis strategies aim to control the stereochemistry at the C-3 position, leading to a specific enantiomer.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of various heterocyclic compounds, including tetrahydrothiopyrans. researchgate.netmetu.edu.tr These methods utilize small organic molecules as catalysts to induce enantioselectivity. A common strategy involves domino or cascade reactions, such as the double Michael reaction, to construct the ring system with multiple stereocenters in a single step. researchgate.netthieme-connect.com
For example, a proline-derived bifunctional thiourea (B124793) catalyst has been effectively used for the asymmetric double-Michael addition of α,β-unsaturated ketones to synthesize highly functionalized, pentasubstituted tetrahydrothiopyrans with excellent enantioselectivities (up to 90% ee) and good diastereomeric ratios. thieme-connect.com Another approach involves the organocatalytic enantioselective Michael-Michael cascade reaction for synthesizing chiral spirotetrahydrothiopyrans, achieving outstanding diastereo- and enantioselectivities (>30:1 dr, ≥ 99% ee). nih.govacs.org
Table 2: Examples of Organocatalytic Asymmetric Synthesis of Tetrahydrothiopyrans
| Reaction Type | Catalyst | Key Features | Reference |
| Double Michael Reaction | Proline-derived bifunctional thiourea | Yields pentasubstituted tetrahydrothiopyrans; good yields and high ee (90%). | thieme-connect.com |
| Michael-Michael Cascade | Bifunctional amine-squaramide | Creates four consecutive stereocenters; excellent dr (>30:1) and ee (≥ 99%). | nih.govacs.org |
| Sulfa-Michael Addition | Quinine-based bifunctional organocatalysts | Yields polyfunctional tetrahydrothiophenes. | metu.edu.tr |
Biocatalysis offers a highly selective and environmentally friendly alternative for producing chiral alcohols. Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases, can reduce prochiral ketones with high enantioselectivity. nih.govconicet.gov.ar
While direct enzymatic reduction of tetrahydrothiopyran-3-one is a clear strategy, analogous systems provide strong evidence for its feasibility. For instance, the synthesis of (R)-tetrahydrothiophene-3-ol was achieved via a single biocatalytic reduction step using an engineered ADH, replacing a more complex five-step chemical synthesis. nih.gov Similarly, the optically active tetrahydropyran-3-ol has been successfully obtained through the horse liver alcohol dehydrogenase (HLADH)-catalyzed reduction of the corresponding tetrahydropyran-3-one. rsc.orgrsc.org Various microbial strains from genera such as Penicillium, Aspergillus, or Streptomyces have also been used to prepare (R)-Tetrahydrothiophene-3-ol with high selectivity. conicet.gov.ar These examples demonstrate the high potential of biocatalytic reduction to access enantiopure this compound. researchgate.net
Traditional asymmetric synthesis often relies on chiral auxiliaries or chiral ligands to direct the stereochemical outcome of a reaction. A chiral auxiliary is a temporary chiral group that is attached to the substrate, influences the formation of a new stereocenter, and is subsequently removed. york.ac.uk
This strategy allows for the formation of diastereomeric transition states with different energies, leading to the preferential formation of one diastereomer. york.ac.uk While specific applications of chiral auxiliaries for the direct synthesis of this compound are not broadly detailed in the provided context, the principle is widely applied in organic synthesis. For example, chiral auxiliaries derived from levoglucosenone (B1675106) have been used in Diels-Alder reactions to achieve satisfactory diastereomeric excess. conicet.gov.ar Similarly, chiral piperidine-derived auxiliaries have been used to synthesize α-hydroxy aldehydes with high diastereoselectivity. bath.ac.uk These methodologies could be adapted to control the stereochemistry during the formation of the this compound core or during functionalization.
Stereochemical Aspects of Tetrahydrothiopyran 3 Ol
Conformational Analysis of the Tetrahydrothiopyran (B43164) Ring System
The six-membered tetrahydrothiopyran ring, also known as thiane (B73995), is not planar and, much like its carbocyclic and heterocyclic counterparts such as cyclohexane (B81311) and tetrahydropyran (B127337), adopts a variety of non-planar conformations to relieve ring strain. csbsju.edu The analysis of these conformations is critical to understanding the reactivity and biological activity of its derivatives.
Theoretical and experimental studies have established that the tetrahydrothiopyran ring predominantly exists in a chair conformation. researchgate.netresearchgate.net This conformation minimizes both torsional strain and steric strain. Ab initio and density functional theory (DFT) calculations have been employed to determine the relative energies of the various conformers.
Computational studies have shown that the chair conformation is significantly more stable than boat and twist-boat forms. researchgate.net For the parent tetrahydrothiopyran (thiacyclohexane), the chair conformer is calculated to be considerably lower in energy than other conformations. The transition state between the chair and the 2,5-twist conformer is approximately 9.73 kcal/mol higher in energy than the chair conformer. researchgate.net
Below is a table summarizing the calculated energy differences for various tetrahydrothiopyran conformers relative to the most stable chair conformation.
| Conformer | Calculation Method | Relative Energy (kcal/mol) |
| Twist-Boat | MP2/6-31G//6-31G | 5.3 |
| Boat | MP2/6-31G//6-31G | 8.0 |
| 1,4-Twist | --- | 5.44 (ΔG) |
| 2,5-Twist | --- | 5.71 (ΔG) |
| 1,4-Boat (Transition State) | --- | 8.07 |
| 2,5-Boat (Transition State) | --- | 6.38 |
This table presents data from theoretical studies on the conformational energies of the tetrahydrothiopyran ring system. researchgate.net
These energy differences indicate a strong preference for the chair conformation, meaning that at equilibrium, the vast majority of tetrahydrothiopyran-3-ol molecules will adopt this shape.
The presence of a hydroxyl group at the C-3 position significantly influences the conformational equilibrium of the tetrahydrothiopyran ring. The substituent can occupy either an axial or an equatorial position in the chair conformation. Generally, bulky substituents prefer the equatorial position to avoid steric hindrance with axial atoms at the C-1 and C-5 positions, known as 1,3-diaxial interactions. umsl.edu
Stereoisomerism and Stereoselective Formation
The presence of a stereocenter at the C-3 position (and potentially others in substituted derivatives) means that this compound can exist as stereoisomers. sydney.edu.au The controlled synthesis of a specific stereoisomer is a significant objective in organic chemistry.
Significant progress has been made in the diastereoselective synthesis of substituted tetrahydrothiopyrans. One highly effective method is the (3,5)-thionium–ene cyclization reaction. acs.orgacs.orgfigshare.com This reaction, mediated by boron trifluoride etherate, allows for the efficient synthesis of substituted tetrahydrothiopyrans from aldehydes and substituted 5-methylhex-4-ene-1-thiol with excellent diastereoselectivity. acs.orgorganic-chemistry.org
The reaction proceeds through a stepwise mechanism involving carbocation intermediates. organic-chemistry.org Crucially, the products exhibit a trans configuration between substituents at the C-2 and C-3 positions and a cis configuration between those at the C-2 and C-6 positions. organic-chemistry.org This high level of stereocontrol makes it a valuable tool for constructing complex molecular architectures.
The table below provides examples of the diastereoselective synthesis of tetrahydrothiopyrans using this method.
| Aldehyde Reactant | Product | Yield (%) | Diastereomeric Ratio |
| Benzaldehyde | 3-Isopropenyl-6-methyl-2-phenyltetrahydrothiopyran | 86 | >99:1 |
| 4-Nitrobenzaldehyde | 3-Isopropenyl-6-methyl-2-(4-nitrophenyl)tetrahydrothiopyran | 94 | >99:1 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-isopropenyl-6-methyltetrahydrothiopyran | 92 | >99:1 |
| 2-Naphthaldehyde | 3-Isopropenyl-6-methyl-2-(naphthalen-2-yl)tetrahydrothiopyran | 88 | >99:1 |
This table showcases the high yield and diastereoselectivity of the (3,5)-thionium–ene cyclization reaction for synthesizing substituted tetrahydrothiopyrans. organic-chemistry.org
Achieving enantioselectivity in the synthesis of this compound requires the use of chiral catalysts or auxiliaries. Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of tetrahydrothiophenes and tetrahydrothiopyrans. researchgate.net For instance, domino reactions, such as thia-Michael/aldol (B89426) sequences catalyzed by chiral secondary amines like L-proline derivatives, can create enantiopure tetrahydrothiophene (B86538) frameworks with multiple stereocenters. researchgate.net
Analogous strategies can be envisioned for this compound. An organocatalytic domino Michael-hemiacetalization reaction has been successfully used to synthesize polyfunctionalized tetrahydropyran derivatives with high enantioselectivity (up to 99% ee). nih.gov Adapting such methodologies to sulfur-based substrates presents a viable pathway to enantioenriched this compound. Another approach involves the asymmetric synthesis of a precursor molecule which is then cyclized; for example, the asymmetric allylation of keto-esters to produce chiral homoallylic alcohols can serve as a starting point for cyclization into chiral tetrahydropyran rings. ntu.edu.sg
The unambiguous determination of the stereochemical configuration of this compound and its derivatives is essential. The two most powerful and widely used methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. organic-chemistry.orgconicet.gov.ar
NMR Spectroscopy: The relative configuration of substituents and the conformation of the ring can often be deduced from proton-proton coupling constants (³J(H,H)). beilstein-journals.org The magnitude of the coupling constant is dependent on the dihedral angle between the two protons, as described by the Karplus equation. Large coupling constants (typically 8-14 Hz) are indicative of an anti-periplanar relationship (180° dihedral angle), which corresponds to a trans-diaxial arrangement of protons in a chair conformation. beilstein-journals.org Conversely, small coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. By carefully analyzing the coupling patterns, the stereochemistry of the molecule in solution can be pieced together. conicet.gov.arnih.gov
X-ray Crystallography: This technique provides the most definitive and reliable method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry, provided that a suitable single crystal can be obtained. escholarship.org The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of atomic positions, bond lengths, and bond angles. The configuration of substituted tetrahydrothiopyrans synthesized via diastereoselective methods has been unequivocally confirmed using this technique. organic-chemistry.org
Factors Influencing Stereochemical Outcome in Tetrahydrothiopyran-Forming Reactions
The stereochemical outcome of reactions yielding substituted tetrahydrothiopyran-3-ols is dictated by the reaction mechanism and the conditions employed. Key strategies for forming the tetrahydrothiopyran ring or introducing the 3-hydroxyl group include the reduction of a ketone precursor and various cyclization reactions. The choice of reagents, catalysts, temperature, and the inherent structure of the starting materials all play a crucial role in determining the final stereochemistry of the product.
One of the most direct methods to introduce the C3-hydroxyl group with specific stereochemistry is through the reduction of a corresponding tetrahydrothiopyran-3-one. The diastereoselectivity of this reduction is highly dependent on the steric bulk of the hydride reagent. Bulky reducing agents, which approach the carbonyl from the less hindered equatorial face, typically result in the formation of an axial alcohol. Conversely, smaller reducing agents can approach from the axial face, leading to an equatorial alcohol. nih.govnih.gov This principle allows for the selective synthesis of either the cis or trans diastereomer, depending on the orientation of other substituents on the ring.
For instance, in the synthesis of substituted tetrahydropyrans, a parallel oxygen-containing heterocyclic system, the reduction of a ketone at the C4 position demonstrates this principle effectively. The use of L-Selectride®, a bulky hydride source, selectively produces the axial alcohol, whereas sodium borohydride (B1222165) (NaBH₄), a less sterically demanding reagent, can yield the equatorial alcohol. nih.gov A similar stereochemical control is observed in the reduction of 2,6-disubstituted pyranones, where L-Selectride leads to axial alcohols and NaBH₄ can be unselective or favor the equatorial product. nih.gov
Table 1: Influence of Reducing Agent on Ketone Reduction Stereoselectivity
Cyclization reactions, such as intramolecular Thia-Michael additions and Prins-type cyclizations, are also fundamental in constructing the tetrahydrothiopyran ring, where the stereochemistry is set during the ring-forming step. The stereochemical outcome of these reactions is profoundly influenced by whether they are under kinetic or thermodynamic control. ntu.edu.sg
In base-catalyzed intramolecular Thia-Michael reactions, conducting the reaction at low temperatures typically favors the kinetically controlled product, which can be the less thermodynamically stable trans isomer (with an axial substituent). ntu.edu.sgrsc.org In contrast, performing the reaction at higher temperatures allows the system to equilibrate, leading to the thermodynamically more stable cis isomer, where bulky substituents adopt an equatorial position to minimize steric strain. ntu.edu.sg Acid catalysis, on the other hand, often directly yields the thermodynamically favored diequatorial (cis) product. ntu.edu.sg Computational studies on analogous tetrahydropyran systems suggest that acid-catalyzed reactions proceed through a late, product-like transition state, favoring the more stable cis geometry. ntu.edu.sg
The Prins cyclization, involving the reaction of a homoallylic thiol with an aldehyde, is another powerful tool for the stereoselective synthesis of tetrahydrothiopyrans. organic-chemistry.org The choice of Lewis acid catalyst is a determining factor in the diastereoselectivity of these reactions. beilstein-journals.org Furthermore, the geometry of the starting homoallyl mercaptan can influence the final stereochemistry of the product. Interestingly, it has been reported that in indium(III) chloride-mediated cyclizations, both cis- and trans-homoallyl mercaptans can lead to the formation of the same major diastereomer. organic-chemistry.org
Table 2: Factors Influencing Stereoselectivity in Cyclization Reactions
Finally, the presence and nature of other substituents on the reacting molecule can exert significant stereodirecting effects, influencing the approach of reagents and favoring the formation of one diastereomer over another. acs.org
Chemical Reactivity and Transformations of Tetrahydrothiopyran 3 Ol and Its Derivatives
Reactions Involving the C-3 Hydroxyl Group
The hydroxyl group at the C-3 position is a primary site for functionalization, enabling the introduction of various substituents and the formation of new carbon-heteroatom and carbon-carbon bonds.
The hydroxyl group of tetrahydrothiopyran-3-ol readily undergoes esterification and etherification, reactions of fundamental importance for creating derivatives with modified properties and for installing protecting groups during multi-step syntheses.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivatives, such as acyl chlorides or acid anhydrides. libretexts.orgbyjus.com The reaction with a carboxylic acid is often catalyzed by a strong acid like sulfuric acid and is reversible. libretexts.org For more efficient and milder conditions, especially with sterically hindered or sensitive substrates, methods like the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride (TCBC) and a base like triethylamine (B128534) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are employed. nih.govresearchgate.net
Table 1: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Conditions | Product | Utility |
|---|---|---|---|---|
| This compound | Carboxylic Acid (RCOOH) | Acid catalyst (e.g., H₂SO₄), heat | Tetrahydrothiopyran-3-yl ester | Modification of polarity, prodrug synthesis |
| This compound | Acyl Chloride (RCOCl) | Base (e.g., pyridine) | Tetrahydrothiopyran-3-yl ester | High-yield ester formation |
Etherification involves the formation of an ether linkage (C-O-C). This can be accomplished through various methods, including Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Alternatively, reductive etherification can be performed by reacting the alcohol with an aldehyde or ketone in the presence of a reducing agent. csic.es The tetrahydropyranyl (THP) group, though structurally related, is more commonly used as a protecting group for alcohols, formed by reacting an alcohol with dihydropyran under acidic conditions. organic-chemistry.org
The secondary alcohol of this compound can be oxidized to the corresponding ketone, tetrahydrothiopyran-3-one. This transformation is a key step in the synthesis of various derivatives, as the resulting ketone is amenable to a wide range of functionalization reactions. clockss.orgrsc.org Common oxidizing agents for this purpose include pyridinium (B92312) chlorochromate (PCC) and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). clockss.org
Once formed, tetrahydrothiopyran-3-one can undergo further transformations. For instance, it can be a substrate in reactions involving the α-carbon, such as aldol (B89426) condensations or Michael additions, to introduce new carbon-carbon bonds. nih.gov The ketone functionality can also be used to construct more complex heterocyclic systems.
The hydroxyl group of this compound can be eliminated to introduce a double bond within the thiopyran ring, leading to the formation of dihydro-2H-thiopyrans. This dehydration reaction is typically carried out under acidic conditions with heating. masterorganicchemistry.comcrunchchemistry.co.uk Strong acids like sulfuric acid or phosphoric acid protonate the hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com Subsequent removal of a proton from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) results in the formation of the alkene. lumenlearning.comlibretexts.org The regioselectivity of the elimination generally follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene. masterorganicchemistry.com
In some synthetic strategies, the elimination is preceded by other transformations. For example, the alcohol can be oxidized to the ketone, which is then converted to an enone through the elimination of a substituent at the α-position. clockss.org This enone can then be used in various cycloaddition and conjugate addition reactions.
Transformations Involving the Ring Sulfur Atom
The sulfur atom in the tetrahydrothiopyran (B43164) ring, with its lone pairs of electrons, is another center of reactivity. It can be oxidized to higher oxidation states or act as a nucleophile to form sulfonium (B1226848) intermediates.
The sulfur atom of this compound and its derivatives can be selectively oxidized to form the corresponding sulfoxide (B87167) (thiane 1-oxide) or sulfone (thiane 1,1-dioxide). ontosight.aigoogle.com The extent of oxidation can often be controlled by the choice of oxidant and the reaction conditions. rsc.org
Oxidation to Sulfoxides: Mild oxidizing agents are typically used to achieve the selective oxidation to the sulfoxide without significant over-oxidation to the sulfone. Reagents such as sodium periodate (B1199274) or one equivalent of hydrogen peroxide can be effective. organic-chemistry.orgnih.gov Catalyst systems, such as those based on manganese porphyrins or quinoids, can promote chemoselective oxidation using molecular oxygen. organic-chemistry.org
Oxidation to Sulfones: Stronger oxidizing agents or a larger excess of the oxidant are generally required to form the sulfone. organic-chemistry.org Common reagents include hydrogen peroxide (often in the presence of a catalyst like tantalum carbide or in water to favor sulfone formation), potassium permanganate (B83412), or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.netmdpi.commdpi.com The resulting this compound 1,1-dioxide is a stable, crystalline solid. ontosight.ai
Table 2: Reagents for Controlled Oxidation of the Sulfur Atom
| Desired Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| Sulfoxide | Hydrogen Peroxide (1 eq.) | Controlled stoichiometry |
| Sulfoxide | Sodium Periodate (NaIO₄) | Aqueous or alcoholic solvent |
| Sulfone | Hydrogen Peroxide (>2 eq.) | Often with a catalyst (e.g., TaC, W-based) or in water |
| Sulfone | Potassium Permanganate (KMnO₄) | Acidic or alkaline medium |
The oxidation state of the sulfur atom significantly influences the chemical and physical properties of the molecule, including its polarity, solubility, and potential biological activity.
The lone pair of electrons on the sulfur atom of the thiane (B73995) ring allows it to act as a nucleophile, reacting with electrophiles to form sulfonium ions. wikipedia.orgwikipedia.org A common method for forming sulfonium salts is the reaction of the thioether with an alkyl halide, such as iodomethane, in an SN2 reaction. wikipedia.org
These sulfonium intermediates are valuable in organic synthesis. For example, deprotonation of an α-carbon to the sulfonium sulfur can generate a sulfur ylide. wikipedia.org Sulfur ylides are versatile reagents for forming new carbon-carbon bonds, notably in the Johnson–Corey–Chaykovsky reaction for the synthesis of epoxides. wikipedia.org The formation of sulfonium salts can also be a key step in rearrangement reactions, such as the jst.go.jpacs.org-sigmatropic rearrangement of cyclic sulfonium ylides, which can lead to ring-expansion products. jst.go.jp Furthermore, sulfonium salts themselves can act as precursors to radicals under certain conditions, enabling a range of C-C and C-B bond-forming reactions. nih.gov
Reactions at the Sulfonyl Group in this compound 1,1-dioxide Derivatives
The oxidation of the sulfur atom in the tetrahydrothiopyran ring to a sulfone creates tetrahydro-2H-thiopyran-3-ol 1,1-dioxide. ontosight.ai This transformation significantly alters the chemical nature of the molecule. The sulfonyl group (SO₂) itself is a robust and generally unreactive functional group under many conditions. Its primary role is not as a site of reaction, but as a powerful electron-withdrawing group that profoundly influences the reactivity of the rest of the molecule. sinica.edu.twsinica.edu.tw
The synthesis of tetrahydro-2H-thiopyran-3-ol 1,1-dioxide is typically achieved through the oxidation of the parent this compound. ontosight.ai Common oxidizing agents for converting thioethers to sulfones include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). researchgate.net
The strong inductive effect of the sulfonyl group acidifies the protons on the adjacent carbon atoms (α-protons) at the C2 and C4 positions. This enhanced acidity makes these positions susceptible to deprotonation by a suitable base, which is a key step for further functionalization, as discussed in section 4.4. The sulfonyl group is a critical structural fragment in various cyclic β-keto sulfones, which are known for their versatile chemical properties stemming from the presence of the carbonyl, active methylene (B1212753), and sulfonyl groups. researchgate.net
Table 1: Influence of the Sulfonyl Group on Adjacent Positions in the Tetrahydrothiopyran Ring
| Position | Electronic Effect of Sulfonyl Group | Consequence |
|---|---|---|
| C2 | Strong electron withdrawal (-I effect) | Increased acidity of C-H bonds |
| C4 | Strong electron withdrawal (-I effect) | Increased acidity of C-H bonds |
Ring-Opening and Rearrangement Processes of the Tetrahydrothiopyran Core
The saturated six-membered tetrahydrothiopyran ring, while relatively stable, can undergo ring-opening and rearrangement reactions, particularly under forcing conditions or when activated by specific functional groups. The principles governing these transformations can often be inferred from the more extensively studied oxygen analogue, tetrahydropyran (B127337) (THP). rsc.org
Acid-catalyzed ring-opening is a known process for heterocyclic ethers and thioethers. msu.edumdpi.com For instance, the hydrogenolysis of tetrahydrofurfuryl alcohol can proceed through an acid-catalyzed ring-opening of a tetrahydropyran intermediate to yield 1-pentanol. mdpi.com In four-membered thietane (B1214591) rings, acid-catalysis facilitates ring-opening reactions, demonstrating the role of the sulfur atom in such transformations. msu.edu Given that the carbon-sulfur bond is generally weaker than the carbon-oxygen bond, the tetrahydrothiopyran ring may be more susceptible to cleavage under certain conditions compared to its pyran counterpart.
Rearrangement reactions are also documented for related heterocyclic systems. In substituted tetrahydropyran-3-ol derivatives, treatment with a Lewis acid like trimethylaluminium (Me₃Al) can induce rearrangement-ring expansion or rearrangement-ring opening, depending on the substrate's stereochemistry. researchgate.net Similar rearrangements, such as the Pinacol rearrangement, involve the migration of a substituent to an adjacent atom, often initiated by the formation of a carbocation. wiley-vch.dewikipedia.org For this compound, protonation of the hydroxyl group followed by loss of water could generate a secondary carbocation at C3, which could then trigger a hydride or alkyl shift, or be trapped by a nucleophile, potentially leading to a ring-contracted or rearranged product.
The Prins reaction, a well-established method for synthesizing substituted tetrahydropyrans, involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. beilstein-journals.orgorganic-chemistry.org This process can involve intermediates that undergo rearrangement. For example, the reaction of a substituted cyclopropylcarbinol can generate a homoallylic cation through ring-opening, which then participates in a Prins cyclization to form a polysubstituted tetrahydropyran. nih.govbeilstein-journals.org These examples from related systems highlight the potential for the tetrahydrothiopyran core to undergo complex skeletal reorganizations.
Functionalization at Other Ring Positions (e.g., electrophilic substitution, metallation)
Direct functionalization of the C-H bonds of the saturated tetrahydrothiopyran ring is challenging due to the lack of inherent reactivity. Unlike aromatic heterocycles such as thiophene, the saturated ring cannot undergo electrophilic aromatic substitution. msu.edu However, functionalization can be achieved by leveraging the electronic properties of activating groups, particularly the sulfonyl group in the 1,1-dioxide derivative.
Functionalization of this compound 1,1-dioxide:
The presence of the strongly electron-withdrawing sulfonyl group in this compound 1,1-dioxide dramatically increases the acidity of the protons at the C2 and C4 positions. This allows for deprotonation (metallation) by a strong base to form a carbanion. This carbanion can then react with a variety of electrophiles in a subsequent substitution step. This strategy is a cornerstone of sulfone chemistry. researchgate.net
The reactivity of the active methylene groups adjacent to the sulfone is well-documented in related cyclic β-keto sulfones, such as dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide. This compound readily reacts with organic azides in a base-catalyzed click reaction to form triazoles, a process initiated by the deprotonation of the carbon alpha to the sulfone. researchgate.net
Table 2: Representative Reagents for Functionalization of Carbons α to a Sulfonyl Group
| Step | Reagent Class | Specific Examples | Purpose |
|---|---|---|---|
| 1. Metallation | Strong Base | n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) researchgate.net | Deprotonation to form a nucleophilic carbanion |
Functionalization of this compound:
For the parent this compound, which lacks the activating sulfonyl group, functionalization at ring positions other than the C3-hydroxyl group is significantly more difficult. The C-H bonds are generally unreactive. Strategies for functionalization would likely require more advanced techniques, such as directed metallation where the C3-hydroxyl group coordinates to a metalating agent (e.g., an organolithium reagent) and directs deprotonation to an adjacent position. Alternatively, radical-based C-H functionalization methods could potentially be employed.
Computational Chemistry and Theoretical Studies on Tetrahydrothiopyran 3 Ol
Quantum Chemical Calculations for Structural Elucidation, Conformation, and Electronic Properties
Quantum chemical calculations are instrumental in determining the three-dimensional structure, conformational preferences, and electronic characteristics of Tetrahydrothiopyran-3-ol.
Structural Elucidation and Conformation:
The Tetrahydrothiopyran (B43164) ring, similar to cyclohexane (B81311) and tetrahydropyran (B127337), adopts a non-planar chair conformation to minimize steric and torsional strain. acs.orgwikipedia.org For this compound, the position of the hydroxyl group (axial or equatorial) leads to two primary chair conformers. The relative stability of these conformers is governed by a balance of steric interactions and stereoelectronic effects. researchgate.netresearchgate.net
Computational studies, often employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can predict the geometries and relative energies of these conformers. researchgate.netacs.org For instance, calculations can determine bond lengths, bond angles, and dihedral angles for each conformer, providing a detailed picture of their molecular structure. The relative energies of the conformers indicate which is more stable and therefore more populated at equilibrium. nih.gov Studies on similar substituted tetrahydropyran systems have shown that the presence of substituents can significantly influence the conformational equilibrium. researchgate.net
Below is a hypothetical data table illustrating the kind of information that can be obtained from quantum chemical calculations for the axial and equatorial conformers of this compound.
Table 1: Calculated Structural Parameters and Relative Energies of this compound Conformers
| Parameter | Axial Conformer | Equatorial Conformer |
| Relative Energy (kcal/mol) | 0.5 | 0.0 |
| C-S Bond Length (Å) | 1.82 | 1.82 |
| C-O Bond Length (Å) | 1.43 | 1.43 |
| C-S-C Bond Angle (°) | 97.5 | 97.6 |
| C-C-O Bond Angle (°) | 109.2 | 111.5 |
| O-C-C-S Dihedral Angle (°) | -60.1 | 178.5 |
| Dipole Moment (Debye) | 1.9 | 2.1 |
Note: These values are illustrative and would be determined from specific computational chemistry software and methods.
Electronic Properties:
Quantum chemical calculations also provide insights into the electronic properties of this compound. These properties are crucial for understanding its reactivity and intermolecular interactions. Key electronic properties that can be calculated include:
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This helps predict how the molecule will interact with other reagents.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and orbital interactions within the molecule. It can reveal hyperconjugative interactions that contribute to conformational stability. researchgate.net
Mechanistic Investigations of Tetrahydrothiopyran-Forming Reactions and Stereoselectivity
Computational chemistry is a valuable tool for studying the mechanisms of chemical reactions, including those that form the tetrahydrothiopyran ring. By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted to products. escholarship.org
For the synthesis of substituted tetrahydrothiopyrans, several reaction types can be investigated computationally, such as:
Prins Cyclization: This reaction involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol or thiol. beilstein-journals.org Computational studies can elucidate the structure of the key oxocarbenium or thiocarbenium ion intermediate and explain the observed stereoselectivity. beilstein-journals.org The calculations can help determine whether the reaction proceeds through a concerted or stepwise mechanism and predict which stereoisomer will be the major product. beilstein-journals.org
Michael Addition: The intramolecular Michael addition of a thiol to an α,β-unsaturated carbonyl compound is another route to tetrahydrothiopyran derivatives. Theoretical calculations can model the transition state of the conjugate addition and help understand the factors controlling the stereochemical outcome.
Reductive Cyclization: The cyclization of dithiols or hydroxythiols can also lead to the formation of the tetrahydrothiopyran ring. Computational methods can be used to investigate the mechanism of the reducing agent and the cyclization step.
Stereoselectivity:
A key aspect of these mechanistic investigations is understanding and predicting stereoselectivity. rptu.de Computational models can calculate the energies of different transition states leading to different stereoisomers. academie-sciences.fr The transition state with the lower activation energy will correspond to the major product, allowing for the prediction of the reaction's stereochemical outcome. academie-sciences.fr These predictions can guide the choice of reagents and reaction conditions to achieve the desired stereoisomer.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry can predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure and conformation.
NMR Chemical Shifts:
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a powerful tool for structural elucidation. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.govarxiv.org These calculations are typically performed using DFT methods, often in combination with a consideration of solvent effects. github.io
The accuracy of predicted NMR shifts has significantly improved, with mean absolute errors often falling below 0.2 ppm for ¹H and 2.0 ppm for ¹³C. arxiv.org By comparing the calculated NMR spectra for different possible isomers or conformers with the experimental spectrum, the correct structure can be confidently assigned. researchgate.net
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 35.2 | 34.8 |
| C3 | 68.5 | 68.1 |
| C4 | 30.1 | 29.9 |
| C5 | 28.7 | 28.5 |
| C6 | 25.4 | 25.1 |
Note: These values are for illustrative purposes.
Vibrational Frequencies:
The calculation of vibrational frequencies, which correspond to the peaks in an infrared (IR) or Raman spectrum, is another valuable application of computational chemistry. smu.edu By calculating the second derivatives of the energy with respect to the nuclear coordinates, the vibrational modes of the molecule can be determined. ucl.ac.ukmdpi.com
The predicted vibrational spectrum can be used to:
Confirm the identity of a synthesized compound: By comparing the calculated and experimental spectra, one can confirm that the desired molecule has been formed.
Assign experimental peaks: The calculations can help to assign specific peaks in the experimental spectrum to particular vibrational modes of the molecule. smu.edu
Distinguish between conformers: Different conformers of a molecule will have slightly different vibrational spectra, which can sometimes be used to identify the presence of multiple conformers in a sample.
It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. uni-muenchen.de Therefore, scaling factors are often applied to the calculated frequencies to improve agreement with experiment. nist.gov
Molecular Modeling and Dynamics Simulations of this compound and its Derivatives
Molecular modeling and dynamics simulations provide a way to study the dynamic behavior of this compound and its derivatives over time. nih.gov
Molecular Modeling:
Molecular modeling encompasses a range of techniques used to build, visualize, and analyze molecular structures. nih.gov For this compound, molecular modeling can be used to:
Build and visualize the 3D structure of the molecule.
Perform conformational analysis to identify low-energy conformers.
Dock the molecule into the active site of a protein to predict its potential biological activity. mdpi.com
Molecular Dynamics (MD) Simulations:
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their dynamic behavior. acs.org For this compound, MD simulations can be used to:
Study the conformational dynamics of the molecule in different solvents.
Investigate the interactions between the molecule and its environment, such as water molecules or a lipid bilayer. nii.ac.jp
Calculate thermodynamic properties, such as the free energy of solvation. acs.org
MD simulations can provide a detailed picture of the flexibility of the tetrahydrothiopyran ring and the motion of the hydroxyl group. This information is important for understanding how the molecule interacts with other molecules and its environment. For derivatives of this compound, MD simulations can be used to study how different substituents affect the molecule's conformational preferences and dynamic behavior. mdpi.com
Applications of Tetrahydrothiopyran 3 Ol and Its Derivatives in Advanced Organic Synthesis
As Chiral Building Blocks and Intermediates in the Synthesis of Complex Molecules
The thiane (B73995) ring, with its defined stereochemical centers, is a valuable chiral pool resource for constructing larger, stereochemically rich molecules. The sulfur atom introduces unique reactivity and conformational properties compared to its oxygen counterpart, offering alternative synthetic routes and molecular architectures.
Contribution to Natural Product Total Synthesis
While the tetrahydrothiopyran (B43164) motif is not as prevalent as the tetrahydropyran (B127337) ring in the structures of marine polycyclic ethers, its derivatives are key components in the synthesis of various bioactive molecules. The literature more prominently features the use of the corresponding oxygen-containing tetrahydropyran-3-ol derivatives in the total synthesis of complex marine natural products. However, the thiane scaffold is an important structural unit in other classes of bioactive compounds.
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The tetrahydrothiopyran scaffold is a key structural feature in a variety of biologically active compounds. A notable application is in the development of novel agrochemicals, specifically acaricides for controlling mites like Psoroptes cuniculi. Researchers have synthesized a series of tetrahydrothiopyran derivatives and found that several compounds, particularly their sulfone forms, exhibit potent acaricidal properties. nih.govresearchgate.net For instance, certain sulfone derivatives of tetrahydrothiopyran have demonstrated significantly higher activity than the commercial agent ivermectin, highlighting the potential of this scaffold in developing new pest control agents. nih.gov The synthesis of these molecules relies on the core tetrahydrothiopyran structure, which is modified to create a library of compounds for biological screening. nih.govresearchgate.net Furthermore, derivatives such as N-(3-iodophenyl)thian-3-amine are recognized as important intermediates for creating more complex bioactive molecules.
Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery
The rigid, yet conformable, structure of the tetrahydrothiopyran ring makes it an excellent scaffold for SAR studies. By systematically modifying substituents around this core, chemists can probe the interactions with biological targets and optimize compounds for desired activity and properties.
Design and Synthesis of Tetrahydrothiopyran-Based Analogues for Biological Targets
A compelling example of the tetrahydrothiopyran scaffold's utility is in the design of novel acaricides targeting enzymes like acetylcholinesterase (AChE). nih.gov In a recent study, thirty-two derivatives were synthesized to explore how different functional groups impact bioactivity. nih.govresearchgate.net The SAR analysis revealed critical structural requirements for potency:
Oxidation State of Sulfur: The oxidation of the sulfur atom to a sulfone was found to be crucial for high acaricidal activity. nih.gov
Aromatic Substituents: The nature and position of substituents on benzene (B151609) rings attached to the core scaffold were identified as major factors influencing the compound's effectiveness. nih.gov
This systematic approach allows for the rational design of more potent analogues for a specific biological target.
Interactive Table: Bioactivity of Lead Tetrahydrothiopyran Derivatives against P. cuniculi nih.gov
| Compound ID | LC50 (μg/mL) | LT50 (hours at 4.5 mM) | Key Structural Feature |
|---|---|---|---|
| b10 | 62.3 | 2.2 | Sulfone derivative |
| b9 | - | - | Sulfone derivative |
| b11 | - | - | Sulfone derivative |
| a10 | - | - | Sulfone derivative |
| Ivermectin | 223.3 | 8.7 | Reference Drug |
LC50 (Median Lethal Concentration) and LT50 (Median Lethal Time) values indicate potency. Lower values represent higher activity. Data for b9, b11, and a10 highlighted their good affinity in docking studies.
Pharmacophore Modeling and Ligand Design for Specific Receptors
While the tetrahydrothiopyran scaffold is a subject of SAR studies, its application in pharmacophore modeling for specific targets like monoamine transporters and galectin-3 is not as extensively documented as its tetrahydropyran analog. The literature contains numerous examples of tetrahydropyran-based derivatives being designed and modeled as inhibitors for these specific receptors.
For tetrahydrothiopyran derivatives, molecular modeling techniques such as docking have been successfully applied to understand potential binding interactions with other targets. For example, in the development of acaricides, molecular docking was used to investigate how the most active compounds (a10, b9, b10, and b11) might bind to the active site of the AChE protein. nih.gov These computational studies help in rationalizing the observed SAR and guide the design of future inhibitors, even in the absence of a formal pharmacophore model.
Role in the Development of New Synthetic Methodologies and Reagents
The synthesis of the tetrahydrothiopyran ring and its derivatives often employs established chemical transformations. However, the unique properties of the sulfur atom and the need for stereocontrol can drive the refinement and adaptation of existing methods. Key synthetic challenges include the stereoselective formation of the ring and the controlled oxidation of the sulfur atom.
Methods for creating the oxidized sulfone derivatives are critical, as these have shown enhanced biological activity. nih.govmdpi.com Common strategies include:
Oxidation with m-CPBA: Using 3-chlorobenzoperoxoic acid in a solvent like dichloromethane (B109758) provides high conversion to the sulfone with minimal byproducts.
Oxidation with Hydrogen Peroxide: A mixture of hydrogen peroxide in glacial acetic acid at elevated temperatures is another effective method for producing tetrahydrothiopyran sulfones with high purity.
While tetrahydrothiopyran-3-ol itself has not been highlighted as a reagent that has led to the development of broadly new, named reactions, the synthesis of its derivatives contributes to the expanding toolkit of heterocyclic chemistry, particularly in the area of sulfur-containing bioactive molecules. mdpi.com
Catalytic Applications in the Synthesis of Heterocyclic Compounds
Following a comprehensive review of publicly available scientific literature and chemical databases, no specific research or data has been identified regarding the catalytic applications of this compound or its derivatives in the synthesis of heterocyclic compounds. While the synthesis of tetrahydrothiopyran and other related sulfur-containing heterocycles is a well-documented area of organic chemistry, the use of this compound itself as a catalyst for forming other heterocyclic systems does not appear to be an established or reported field of study.
Extensive searches have been conducted to locate any instances where this compound or its functionalized analogues act as organocatalysts, ligands for metal catalysts, or any other form of catalyst in the construction of heterocyclic rings. These searches have consistently yielded information on the synthesis of the tetrahydrothiopyran scaffold itself, rather than its application as a catalyst.
Therefore, at present, there is no detailed research findings or data tables to present on this specific topic as per the requested outline. The scientific community has not, to date, published any work detailing the use of this compound or its derivatives as catalysts for heterocyclic compound synthesis.
Future Research Directions in Tetrahydrothiopyran 3 Ol Chemistry
The field of heterocyclic chemistry continues to evolve, with a significant focus on sulfur-containing scaffolds like tetrahydrothiopyran (B43164). Tetrahydrothiopyran-3-ol, a key derivative, presents numerous opportunities for future research, particularly in the development of more efficient and sustainable synthetic methodologies, precise control over its three-dimensional structure, and the expansion of its applications into diverse scientific domains. The exploration of these areas is poised to unlock the full potential of this versatile compound.
Q & A
Q. What are the recommended storage conditions for Tetrahydrothiopyran-3-ol to ensure chemical stability?
Store the compound in a tightly sealed container in a cool, well-ventilated area away from direct sunlight, ignition sources, and incompatible materials like strong acids/alkalis or oxidizing agents. Room temperature is suitable for short-term storage (e.g., <2 weeks during shipping). Use desiccants if hygroscopicity is suspected .
Q. How should researchers safely handle this compound to minimize exposure risks?
Use PPE including safety goggles, impervious gloves, and lab coats. Work in a fume hood with adequate ventilation to avoid inhalation or contact. Avoid dust/aerosol formation. For spills, absorb with inert binders (e.g., diatomite) and decontaminate surfaces with alcohol .
Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?
Employ differential scanning calorimetry (DSC) to confirm melting point (47–51°C) and gas chromatography (GC) for boiling point validation (218.8°C at 760 mmHg). Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) can identify structural integrity and impurity profiles .
Q. How can impurities in this compound be identified during synthesis?
Use HPLC with UV detection or mass spectrometry (LC-MS) to detect and quantify impurities. Reference standards from pharmacopeial guidelines (e.g., USP) for validation, particularly for structurally related byproducts like thiophene derivatives or naphthalenol analogs .
Advanced Research Questions
Q. What experimental strategies mitigate instability during reactions involving this compound?
Avoid incompatible reagents (e.g., strong oxidizers) and monitor reaction conditions (temperature, pH) in real-time using in-situ FTIR or Raman spectroscopy. Pre-test small-scale reactions under inert atmospheres (N₂/Ar) to assess decomposition pathways .
Q. How can stereochemical outcomes be controlled in the synthesis of this compound derivatives?
Utilize organocatalytic domino reactions, as demonstrated in asymmetric synthesis of dihydro- and tetrahydropyrans. Chiral catalysts (e.g., proline-derived organocatalysts) or enantioselective fluorination (e.g., using Selectfluor®) can enhance stereocontrol .
Q. What methodologies address contradictory data on decomposition products of this compound?
Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify decomposition products under controlled heating. Compare results with computational predictions (e.g., DFT calculations) to resolve discrepancies in existing literature .
Q. How can trace impurities (<0.1%) in this compound be quantified for pharmaceutical-grade applications?
Implement ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for sensitivity. Validate methods using ICH Q2(R1) guidelines, ensuring limits of detection (LOD) and quantification (LOQ) meet regulatory thresholds .
Q. What strategies optimize functionalization of the thiopyran ring for novel material design?
Explore regioselective modifications (e.g., hydroxyl group protection/deprotection, thioether oxidation to sulfones) using mild reagents. For fluorinated analogs, employ electrophilic fluorination agents like N-fluorobenzenesulfonimide (NFSI) .
Q. How can computational modeling predict reactivity of this compound in the absence of experimental data?
Apply quantum mechanical methods (e.g., Gaussian software) to calculate frontier molecular orbitals (FMOs) and Fukui indices. This predicts nucleophilic/electrophilic sites, guiding experimental design for reactions like Michael additions or cycloadditions .
Methodological Notes
- Safety Protocols : Always reference SDS sections 7–9 for handling and disposal .
- Data Gaps : Where data is unavailable (e.g., vapor pressure), conduct pilot experiments or consult computational tools .
- Regulatory Compliance : Align analytical methods with USP/ICH standards for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
